molecular formula C7H15ClN2O B1520321 2-amino-N-cyclopentylacetamide hydrochloride CAS No. 1187931-16-3

2-amino-N-cyclopentylacetamide hydrochloride

Cat. No.: B1520321
CAS No.: 1187931-16-3
M. Wt: 178.66 g/mol
InChI Key: KPLHAJPRECQCRB-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound emerged from systematic research into amino acid derivatives and their potential pharmaceutical applications. The compound was first catalogued in chemical databases with the assignment of Chemical Abstracts Service number 1187931-16-3, establishing its formal recognition within the scientific community. The historical progression of this compound reflects broader trends in medicinal chemistry, where researchers have increasingly focused on cyclic amino acid derivatives for their enhanced biological activity and improved pharmacological properties.

The synthesis methodology for this compound has evolved through various chemical approaches, with current research indicating that the most effective synthetic route involves the reaction of cyclopentylamine with appropriate acetyl derivatives. This synthetic pathway represents a significant advancement in the preparation of cyclopentyl-substituted amides, allowing for more efficient production and higher yields compared to earlier methodologies. The development of the hydrochloride salt formulation specifically addressed solubility challenges encountered with the free base form, making the compound more suitable for pharmaceutical applications where aqueous solubility is crucial.

Classification in Chemical Taxonomy

This compound belongs to the broader classification of organic amides, specifically categorized as a carboxamide compound with the general structure R-C(=O)-NR'R''. Within this classification system, the compound represents a primary amide derivative, where the nitrogen atom maintains its connection to the carbonyl carbon while bearing the cyclopentyl substituent. The presence of the amino group at the alpha position to the carbonyl carbon further classifies this compound as an alpha-amino amide, a structural motif that significantly influences its chemical reactivity and biological activity.

The taxonomic classification extends to its categorization as a hydrochloride salt, which places it within the subset of ionic compounds formed through acid-base interactions. This salt formation represents a common approach in pharmaceutical chemistry to enhance the solubility and stability characteristics of organic compounds. The compound's classification within the Chemical Abstracts Service system under the identifier 1187931-16-3 provides a unique taxonomic position that distinguishes it from related structural analogs.

From a functional group perspective, the compound exhibits multiple classification criteria. The acetamide backbone classifies it within the acetamide family, while the cyclopentyl substituent places it among cycloalkyl-substituted compounds. The amino group functionality further categorizes it as an amino derivative, creating a multi-faceted classification that reflects its complex structural features and potential reactivity patterns.

Significance in Organic Chemistry

The significance of this compound in organic chemistry stems from its role as a versatile synthetic intermediate and its unique structural characteristics that contribute to various chemical reactions. The compound serves as an important building block in pharmaceutical development, particularly in the synthesis of medications targeting neurological disorders. This significance arises from the presence of multiple functional groups that allow for diverse chemical transformations and modifications.

The cyclopentyl moiety within the molecular structure contributes significantly to the compound's conformational properties and biological activity. Cyclopentyl groups are known to provide optimal spatial arrangements that can enhance binding affinity to biological targets while maintaining metabolic stability. Research has demonstrated that cyclopentyl-substituted compounds often exhibit improved pharmacological profiles compared to their linear alkyl analogs, making this compound particularly valuable in medicinal chemistry applications.

The amino group positioned alpha to the carbonyl carbon creates opportunities for hydrogen bonding interactions, which are crucial for biological activity and crystal packing in solid-state structures. This structural feature allows the compound to participate in various intermolecular interactions, influencing its physical properties such as melting point, solubility, and stability. The presence of both hydrogen bond donors and acceptors within the molecular structure makes it suitable for applications requiring specific intermolecular recognition patterns.

Property Value Significance
Molecular Weight 178.66 g/mol Optimal for pharmaceutical applications
Functional Groups Amide, Amino, Cycloalkyl Multiple reaction sites for derivatization
Solubility Enhancement Hydrochloride salt formation Improved aqueous solubility
Structural Rigidity Cyclopentyl ring Enhanced metabolic stability

Relationship to Parent Compound and Similar Structures

The relationship between this compound and its parent compound, 2-amino-N-cyclopentylacetamide, demonstrates the fundamental role of salt formation in pharmaceutical chemistry. The parent compound, with molecular formula C₇H₁₄N₂O and molecular weight 142.20 grams per mole, exists as the free base form. The conversion to the hydrochloride salt involves the protonation of the amino group, resulting in enhanced water solubility and improved handling characteristics for pharmaceutical applications.

Structural analysis reveals that the parent compound maintains the same core amide framework while lacking the ionic character provided by the hydrochloride salt formation. The free base form exhibits different physical properties, including altered solubility profiles and crystalline structures compared to the hydrochloride salt. This relationship exemplifies the common pharmaceutical practice of salt formation to optimize drug-like properties while maintaining the essential biological activity of the parent compound.

The structural relationship extends to similar compounds within the amino amide family, including related cycloalkyl derivatives and positional isomers. Comparative analysis with compounds such as 2-amino-2-cyclopentylacetamide reveals subtle but significant structural differences that influence biological activity and chemical reactivity. The positional arrangement of the amino group relative to the carbonyl carbon and the cyclopentyl substituent creates distinct conformational preferences and hydrogen bonding patterns.

Research into similar structures has identified several related compounds that share structural motifs with this compound. These include compounds such as 2-(1-aminocyclopentyl)-N-cyclopentylacetamide, which features additional cyclopentyl substitution patterns. Such structural variations provide insights into structure-activity relationships and guide the design of new compounds with enhanced properties.

Compound Molecular Formula Molecular Weight Key Structural Difference
Parent Compound C₇H₁₄N₂O 142.20 g/mol Free base form
Hydrochloride Salt C₇H₁₅ClN₂O 178.66 g/mol Protonated amino group
Positional Isomer C₇H₁₄N₂O 142.20 g/mol Amino group position variation
Bis-cyclopentyl Analog C₁₂H₂₂N₂O 210.32 g/mol Additional cyclopentyl substitution

The synthetic accessibility of these related structures through common chemical transformations demonstrates the versatility of the core amide framework. The ability to modify substituent patterns while maintaining the essential structural features makes this compound a valuable scaffold for further chemical development and optimization.

Properties

IUPAC Name

2-amino-N-cyclopentylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c8-5-7(10)9-6-3-1-2-4-6;/h6H,1-5,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLHAJPRECQCRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677622
Record name N-Cyclopentylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
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Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187931-16-3
Record name Acetamide, 2-amino-N-cyclopentyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187931-16-3
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Record name N-Cyclopentylglycinamide--hydrogen chloride (1/1)
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Record name 2-amino-N-cyclopentylacetamide hydrochloride
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Preparation Methods

Nucleophilic Substitution Using Bromoacetamides

One prevalent method involves the reaction of bromoacetamides with amine-containing substrates under basic conditions. For example, in a related synthesis of N-cyclopentylacetamide derivatives, a general procedure reported involves:

  • Dissolving the amine precursor in a mild base solution (e.g., 0.5 M NaOH).
  • Adding the corresponding bromoacetamide in ethanol.
  • Stirring the reaction mixture at ambient temperature (approximately 25 °C) for 2 to 6 hours.
  • Adjusting the pH to around 5 using acetic acid to precipitate the product.
  • Isolating the precipitate and purifying by recrystallization if necessary (e.g., with methanol).

This method yields high purity products with yields reported around 55-73% for related compounds, indicating its efficiency and mild reaction conditions.

Coupling Reactions and Hydrogenolysis

Another sophisticated method, described in patent literature for similar acetamide compounds, involves:

  • Coupling a compound containing an amine group with a suitable acylating agent in the presence of a coupling reagent and base to form a protected intermediate.
  • Removal of protecting groups (e.g., benzyl carbamate) via hydrogenolysis using hydrogen gas and a palladium on carbon catalyst under atmospheric pressure.
  • Final conversion to the hydrochloride salt by treatment with hydrochloric acid or other acids such as trifluoroacetic acid or methanesulfonic acid.

This method allows for precise control over reaction conditions such as temperature (usually ambient or above 20 °C) and hydrogen pressure (often atmospheric using a hydrogen balloon). The use of palladium catalysts (5-10% Pd/C) is well documented for efficient deprotection.

Starting Material Preparation: 2-Chloro-N-Cyclopentylacetamide

The precursor 2-chloro-N-cyclopentylacetamide is commercially available and can be used as a starting point. Its preparation involves chlorination of N-cyclopentylacetamide derivatives, although detailed synthetic steps for this precursor are less commonly reported in open literature. For research purposes, stock solutions of this compound are prepared with precise molarity calculations to ensure accuracy in subsequent reactions.

Comparative Data Table of Preparation Methods

Step Method Description Reaction Conditions Key Reagents Yield (%) Notes
1 Nucleophilic substitution of bromoacetamide with amine 25 °C, 2-6 h, 0.5 M NaOH, ethanol Bromoacetamide, amine precursor, acetic acid (pH adjustment) 55-73 Mild conditions, simple workup, suitable for scale-up
2 Coupling reaction followed by hydrogenolysis Ambient temperature, atmospheric H2, Pd/C catalyst Coupling reagent, Pd/C, H2 gas, acid for salt formation Not specified Allows protection/deprotection strategy, precise control
3 Use of 2-chloro-N-cyclopentylacetamide as precursor Stock solutions prepared for reaction setup 2-Chloro-N-cyclopentylacetamide N/A Commercial availability facilitates synthesis

Detailed Research Findings and Notes

  • The hydrogenolysis step for removal of benzyl protecting groups is crucial for obtaining the free amine form before salt formation. This step is typically conducted at atmospheric pressure using a hydrogen balloon and palladium on carbon catalyst. Alternative hydrogen donors like ammonium formate or cyclohexadiene can also be used for transfer hydrogenation.

  • The coupling reagents and bases used in the initial step are critical for the formation of the intermediate amide bond. Common bases include triethylamine or other organic bases that facilitate the reaction without side reactions.

  • Salt formation with hydrochloric acid ensures the compound's stability and solubility, which is important for pharmaceutical applications.

  • Purification typically involves precipitation by pH adjustment and recrystallization, which enhances product purity as confirmed by analytical methods such as UHPLC.

  • Reaction temperatures are generally mild, avoiding harsh conditions that could degrade sensitive functional groups.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-cyclopentylacetamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or amides.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of different substituted cyclopentyl derivatives.

Scientific Research Applications

2-Amino-N-cyclopentylacetamide hydrochloride is widely used in scientific research due to its versatility and reactivity. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. In biology, it is used as a building block for the synthesis of peptides and other bioactive molecules. In medicine, it serves as a precursor for the development of new drugs and therapeutic agents. In industry, it is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-amino-N-cyclopentylacetamide hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may act as an enzyme inhibitor or modulator, interacting with specific molecular targets to produce therapeutic effects. The compound can bind to receptors or enzymes, altering their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

2-Amino-N-cyclopropylacetamide Hydrochloride

  • Molecular Formula : C₅H₁₀N₂O·HCl
  • Molecular Weight : 150.61 g/mol
  • Key Features : Substituted with a cyclopropyl ring (3-membered), smaller and more strained than cyclopentyl. The reduced ring size may decrease steric hindrance but increase reactivity.
  • Applications : Used in peptide mimetics due to its compact structure .

2-Amino-N-cyclohexyl-N-ethylacetamide Hydrochloride

  • Molecular Formula : C₁₀H₂₁ClN₂O
  • Molecular Weight : 220.74 g/mol
  • Key Features: Features a cyclohexyl ring (6-membered) and an ethyl group on the nitrogen.

2-Chloro-N-cyclohexylacetamide

  • Molecular Formula: C₈H₁₄ClNO
  • Molecular Weight : 175.66 g/mol
  • Key Features: Chlorine replaces the amino group, eliminating hydrogen-bonding capacity. This modification reduces solubility but increases electrophilicity, making it a precursor in nucleophilic substitution reactions .

2-[1-(Aminomethyl)cyclohexyl]-N-methylacetamide Hydrochloride

  • Molecular Formula : C₁₀H₂₁ClN₂O
  • Molecular Weight : 220.74 g/mol
  • Key Features: Aminomethyl-substituted cyclohexyl group introduces an additional amine site, enabling bifunctional interactions. The methyl group on the acetamide nitrogen may hinder enzymatic degradation .

2-Chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide Hydrochloride

  • Molecular Formula : C₁₀H₁₇ClN₂O·HCl
  • Molecular Weight : 253.16 g/mol
  • Key Features : Incorporates a piperidine ring with a cyclopropyl substituent. The tertiary amine in the piperidine ring enhances basicity, while the chlorine atom offers reactivity for further functionalization .

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Acetamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
2-Amino-N-cyclopentylacetamide HCl C₇H₁₄N₂O·HCl 192.66 Cyclopentyl, α-amino Rigid backbone, hydrogen-bond donor
2-Amino-N-cyclopropylacetamide HCl C₅H₁₀N₂O·HCl 150.61 Cyclopropyl, α-amino High strain, compact structure
2-Amino-N-cyclohexyl-N-ethylacetamide HCl C₁₀H₂₁ClN₂O 220.74 Cyclohexyl, N-ethyl Enhanced lipophilicity
2-Chloro-N-cyclohexylacetamide C₈H₁₄ClNO 175.66 Cyclohexyl, α-chloro Electrophilic reactivity
2-[1-(Aminomethyl)cyclohexyl]-N-methylacetamide HCl C₁₀H₂₁ClN₂O 220.74 Cyclohexyl-aminomethyl, N-methyl Bifunctional amine, metabolic stability

Biological Activity

2-Amino-N-cyclopentylacetamide hydrochloride is an organic compound with significant implications in biochemical research and medicinal chemistry. This compound is primarily studied for its interactions with various biological targets, including enzymes and receptors, and its potential therapeutic applications.

  • Molecular Formula : C₇H₁₃N₂O·HCl
  • Molecular Weight : 173.65 g/mol
  • Chemical Structure : The compound features a cyclopentyl group attached to an acetamide moiety, which influences its biological activity.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs) and Bcr-Abl kinases, which are crucial in cancer cell signaling and proliferation.
  • Protein Interaction : The compound may interact with the bacterial ribosome, akin to aminoglycosides, leading to inhibition of protein synthesis and promoting cell death in bacterial models.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

Antiproliferative Effects

  • Cell Lines Tested : Various cancer cell lines have been evaluated for sensitivity to this compound.
  • Dosage Response : In animal models, lower doses exhibit significant antiproliferative effects without causing toxicity, suggesting a favorable therapeutic window.

Cellular Mechanisms

  • Histone Deacetylase Inhibition : This activity is linked to alterations in gene expression that can lead to apoptosis in cancer cells.
  • Bcr-Abl Kinase Inhibition : This is particularly relevant in the context of chronic myeloid leukemia (CML), where Bcr-Abl plays a pivotal role.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiproliferativeSignificant reduction in cell viability
Enzyme InhibitionHDAC and Bcr-Abl inhibition
Cytokine ModulationInduction of IL-6 and other cytokines

Case Study: Anticancer Activity

In a study focusing on the anticancer properties of this compound, researchers observed that treatment led to a marked decrease in proliferation rates of human cancer cell lines. The study highlighted the compound's ability to induce apoptosis through HDAC inhibition, supporting its potential as a therapeutic agent in oncology.

Clinical Implications

The compound's mechanism suggests potential applications in treating conditions such as:

  • Cancer : Particularly those driven by aberrant HDAC or Bcr-Abl activity.
  • Neurological Disorders : As a building block for pharmaceuticals targeting neurological pathways .

Q & A

Q. What are the standard synthetic routes for preparing 2-amino-N-cyclopentylacetamide hydrochloride?

The synthesis typically involves nucleophilic substitution reactions. For example, 2-chloroacetyl chloride reacts with cyclopentylamine in a polar solvent (e.g., acetone or ethanol) under reflux conditions. The reaction is monitored using thin-layer chromatography (TLC) to ensure completion. The product is purified via recrystallization or column chromatography to achieve high purity. Hydrochloride salt formation is achieved by adding HCl during the final stages .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the structure (e.g., amide proton signals at δ 6.5–8.0 ppm and cyclopentyl CH₂ groups at δ 1.5–2.0 ppm).
  • Mass Spectrometry (MS) : For molecular weight verification (e.g., [M+H]⁺ peak at m/z corresponding to C₇H₁₅ClN₂O).
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction product data under varying conditions?

Conflicting data may arise due to competing reactions (e.g., hydrolysis vs. substitution). To address this:

  • Control reaction parameters : Adjust pH (acidic conditions favor hydrolysis; neutral/basic conditions favor substitution) and temperature (lower temps reduce side reactions).
  • Use tandem analytical methods : Combine HPLC-MS to identify byproducts and quantify yields. For instance, hydrolysis products like cyclopentylamine can be detected via GC-MS .

Q. What strategies optimize the compound’s stability during long-term storage?

  • Lyophilization : Freeze-drying the hydrochloride salt enhances stability by removing water.
  • Storage conditions : Keep at −20°C in airtight, light-resistant containers with desiccants (e.g., silica gel).
  • Periodic stability testing : Use accelerated degradation studies (e.g., 40°C/75% relative humidity for 1 month) and monitor via HPLC .

Q. How does the cyclopentyl group influence the compound’s reactivity in biological systems?

The cyclopentyl moiety enhances lipophilicity, improving membrane permeability. This is critical in drug discovery for optimizing pharmacokinetics. Computational modeling (e.g., molecular docking) can predict interactions with biological targets, while in vitro assays (e.g., Caco-2 cell permeability) validate these predictions. Comparative studies with non-cyclopentyl analogs show a 2–3× increase in bioavailability .

Methodological Considerations

Q. What experimental design principles apply when studying this compound’s mechanism of action?

  • Dose-response studies : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to establish EC₅₀/IC₅₀ values.
  • Negative controls : Include structurally similar but inactive analogs (e.g., N-methyl derivatives) to rule out nonspecific effects.
  • Orthogonal assays : Combine enzymatic assays (e.g., fluorescence-based) with cellular models (e.g., HEK293 cells) to confirm target engagement .

Q. How can researchers address low yields in scaled-up synthesis?

  • Optimize solvent systems : Switch from ethanol to DMF to improve solubility of intermediates.
  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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